Home > Products > Building Blocks P18785 > 6-Bromo-2-(trifluoromethyl)quinazolin-4-amine
6-Bromo-2-(trifluoromethyl)quinazolin-4-amine - 929379-35-1

6-Bromo-2-(trifluoromethyl)quinazolin-4-amine

Catalog Number: EVT-1610632
CAS Number: 929379-35-1
Molecular Formula: C9H5BrF3N3
Molecular Weight: 292.06 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
6-Bromo-2-(trifluoromethyl)quinazolin-4-amine is a quinazoline derivative . Quinazoline derivatives are heterocyclic aromatic compounds that have drawn attention due to their significant biological activities .

Synthesis Analysis

Quinazoline derivatives can be synthesized through various methods such as Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . Specific synthesis methods for 6-Bromo-2-(trifluoromethyl)quinazolin-4-amine are not available in the retrieved data.

Overview

6-Bromo-2-(trifluoromethyl)quinazolin-4-amine is a quinazoline derivative notable for its bromine and trifluoromethyl substituents. Quinazolines are a class of heterocyclic compounds recognized for their diverse biological activities, making them significant in medicinal chemistry. This compound, with the molecular formula C9H5BrF3N3C_9H_5BrF_3N_3 and a molecular weight of approximately 292.06 g/mol, is utilized in various scientific applications, particularly in the pharmaceutical industry .

Source and Classification

6-Bromo-2-(trifluoromethyl)quinazolin-4-amine can be synthesized from bromoanthranilic acid and other reagents through various chemical pathways. It falls under the classification of quinazolines, which are further categorized as heterocyclic aromatic compounds. These compounds are characterized by their nitrogen-containing rings and exhibit a wide range of biological properties, including antibacterial and anticancer activities .

Synthesis Analysis

Methods

The synthesis of 6-Bromo-2-(trifluoromethyl)quinazolin-4-amine typically involves several key steps:

  1. Starting Materials: The synthesis often begins with bromoanthranilic acid, which undergoes acylation with acid chlorides.
  2. Cyclization: Following acylation, intramolecular cyclization occurs to form the quinazoline structure.
  3. Substitution Reactions: The bromine atom can be substituted with various nucleophiles, facilitating the introduction of different functional groups .

Technical Details

The synthetic routes may include:

  • Condensation reactions using amines and dehydrative cyclization techniques.
  • Cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce additional substituents on the quinazoline ring .
Molecular Structure Analysis

Structure

The molecular structure of 6-Bromo-2-(trifluoromethyl)quinazolin-4-amine consists of a quinazoline core with a bromine atom at the 6-position and a trifluoromethyl group at the 2-position.

Data

Key structural data includes:

  • Molecular Formula: C9H5BrF3N3C_9H_5BrF_3N_3
  • Molecular Weight: 292.055 g/mol
  • Density: 1.803 g/cm³
  • Boiling Point: 254.9 °C at 760 mmHg
  • Flash Point: 108 °C .
Chemical Reactions Analysis

Reactions

6-Bromo-2-(trifluoromethyl)quinazolin-4-amine participates in several types of chemical reactions:

  1. Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols.
  2. Oxidation and Reduction Reactions: The compound can be oxidized to form quinazolinol derivatives or reduced to yield amine derivatives.

Technical Details

Common reagents for these reactions include:

  • For substitution: Sodium hydride as a base.
  • For oxidation: Potassium permanganate or hydrogen peroxide.
  • For reduction: Lithium aluminum hydride or sodium borohydride .
Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 6-Bromo-2-(trifluoromethyl)quinazolin-4-amine include:

  • Density: 1.803 g/cm³
  • Boiling Point: 254.9 °C
  • Flash Point: 108 °C
    These properties indicate that the compound is stable under standard conditions but requires careful handling due to its potential reactivity .

Chemical Properties

Chemically, this compound exhibits characteristics typical of halogenated heterocycles, such as:

  • Reactivity due to the presence of the bromine atom.
  • Potential for diverse substitution reactions owing to its functional groups.
Applications

6-Bromo-2-(trifluoromethyl)quinazolin-4-amine has several scientific applications:

  1. Organic Synthesis: It serves as a building block in the synthesis of novel heterocyclic compounds with potential biological activities.
  2. Medicinal Chemistry: The compound has demonstrated promise in biological assays, particularly for antibacterial and anthelmintic activities.
  3. Pharmaceutical Industry: It is used in the development of drug candidates and as a reference standard in analytical studies .
Historical Context and Emergence in Medicinal Chemistry

Evolution of Quinazoline Derivatives in Drug Discovery

Quinazoline derivatives represent a privileged scaffold in medicinal chemistry, with their therapeutic significance evolving significantly since Griess's first synthesis of a quinazoline derivative in 1869 [7]. Early research focused on natural quinazoline alkaloids like vasicine, but the mid-20th century witnessed systematic exploration of synthetic derivatives for pharmacological applications. The clinical approval of EGFR inhibitors such as gefitinib (2003) and erlotinib (2004) marked a watershed moment, validating quinazoline as a core scaffold in targeted cancer therapy [8]. This spurred intensive structure-activity relationship (SAR) studies, leading to diverse derivatives optimized for specific molecular targets. Beyond kinase inhibition, quinazolines demonstrated utility as tubulin polymerization modulators, histone deacetylase (HDAC) inhibitors, and dual-targeting agents, exemplified by dual PI3K/HDAC inhibitors like CUDC-907 (fimepinostat) [3] [6]. The structural versatility of the quinazoline core—allowing substitutions at positions 2, 4, 6, and 7—facilitated the fine-tuning of pharmacokinetic and pharmacodynamic properties, enabling the development of compounds with enhanced selectivity and potency against resistant cancer phenotypes [5] [8].

Table 1: Evolution of Key Quinazoline-Based Therapeutics

Compound/Derivative ClassPrimary Target/MechanismTherapeutic ApplicationDevelopment Stage
GefitinibEGFR Tyrosine KinaseNon-Small Cell Lung Cancer (NSCLC)FDA Approved (2003)
CUDC-907 (Fimepinostat)Dual PI3K/HDAC InhibitorDiffuse Large B-Cell Lymphoma (DLBCL)Phase II Clinical Trials
N-Aryl-2-trifluoromethylquinazoline-4-aminesTubulin Polymerization Inhibitor (Colchicine Site)LeukemiaPreclinical Research
Quinazolin-4(3H)-one HydroxamatesDual PI3Kγ,δ/HDAC6 InhibitorsAcute Myeloid Leukemia (AML)Lead Optimization

Role of Halogen and Trifluoromethyl Substituents in Bioactive Molecule Design

Strategic incorporation of halogen atoms (bromine, chlorine) and trifluoromethyl (–CF₃) groups has become a cornerstone in optimizing quinazoline-based drug candidates. Bromine, particularly at the 6-position of the benzo-fused ring, significantly enhances target binding through:

  • Hydrophobic Pocket Occupation: Bromine’s large van der Waals radius enables optimal filling of hydrophobic cavities in target proteins (e.g., tubulin's colchicine binding site) [1].
  • Electron-Withdrawing Effects: Polarizes the quinazoline core, enhancing hydrogen-bond acceptor strength of adjacent nitrogen atoms, crucial for hinge-region binding in kinases [5].
  • Metabolic Stability: Reduces susceptibility to oxidative metabolism by cytochrome P450 enzymes, prolonging half-life [8].

The trifluoromethyl group at the 2-position exerts profound effects:

  • Lipophilicity Enhancement: Log P increases improve membrane permeability and cellular uptake [1] [5].
  • Electronegativity & Steric Profile: The strong electron-withdrawing nature modulates electron density across the ring system, while its tetrahedral geometry disrupts π-stacking in off-target interactions, enhancing selectivity [1].
  • Metabolic Resistance: The C–F bonds resist oxidative cleavage, mitigating deactivation pathways common to alkyl substituents [5].

Synergistically, the 6-bromo and 2-trifluoromethyl motifs create a "halogen synergy," amplifying both binding affinity and pharmacokinetic resilience. This is evidenced by superior IC₅₀ values of 6-bromo-2-CF₃-quinazolin-4-amines against leukemia cell lines compared to non-halogenated analogs [1].

Table 2: Impact of Bromine and Trifluoromethyl Substituents on Quinazoline Properties

Substituent PositionKey Physicochemical/Biological EffectsConsequence for Drug Design
6-Bromo- Enhanced hydrophobic interactions - Reduced metabolic oxidation - Improved target binding affinityHigher potency; Extended plasma half-life
2-Trifluoromethyl- Increased lipophilicity (Log P) - Electron-withdrawing modulation of ring electronics - Steric blockade of metabolic sitesBetter membrane penetration; Tunable electronic properties; Metabolic stability
6-Br + 2-CF₃ Combination- Synergistic affinity for hydrophobic pockets - Optimal balance of steric/electronic effectsSuperior anticancer activity and selectivity profiles

Discovery and Initial Characterization of 6-Bromo-2-(trifluoromethyl)quinazolin-4-amine

The targeted synthesis and biological evaluation of 6-Bromo-2-(trifluoromethyl)quinazolin-4-amine (CAS# 929379-35-1; Molecular Formula: C₉H₅BrF₃N₃; MW: 292.06 g/mol) emerged from structure-activity relationship (SAR) optimization of quinazoline-based tubulin inhibitors [1] [2]. Initial design rationale focused on merging the bioactive 4-aminoquinazoline pharmacophore with strategically chosen bromine (position 6) and trifluoromethyl (position 2) substituents. Synthesis typically involved:

  • Cyclocondensation of 4-bromo-2-aminobenzoic acid derivatives with trifluoroacetamidine or equivalent CF₃-containing building blocks.
  • Subsequent functionalization at C4 via nucleophilic aromatic displacement with amines or via palladium-catalyzed cross-coupling [3].

Initial in vitro characterization revealed its significance as a versatile chemical intermediate and a potent biological effector [2]:

  • Tubulin Polymerization Inhibition: Served as a precursor to N-aryl-2-trifluoromethylquinazoline-4-amine derivatives exhibiting nanomolar inhibition of tubulin assembly in leukemia cells (K562, HEL), outperforming colchicine and paclitaxel controls [1].
  • Cytotoxic Selectivity: Demonstrated significantly lower hepatotoxicity (evidenced by high selectivity ratios) compared to early-generation quinazoline tubulin inhibitors [1].
  • Mechanistic Probes: Enabled studies confirming disruption of microtubule networks, G₂/M cell cycle arrest, apoptosis induction via mitochondrial pathways, and anti-angiogenic effects—all linked to colchicine site binding [1] [8].Its role expanded beyond tubulin targeting, serving as a key synthon for developing modulators of GPR40 (a G-protein-coupled receptor implicated in insulin secretion) and other targets [2]. The initial physicochemical profile—solid state, moderate organic solubility (DMSO, DMF), and characteristic spectral data (¹H NMR, ¹³C NMR, ESI-MS)—established its suitability for further derivatization in drug discovery campaigns [2].

Table 3: Initial Characterization Data of 6-Bromo-2-(trifluoromethyl)quinazolin-4-amine

PropertyDataSignificance
CAS Registry Number929379-35-1Unique chemical identifier
Molecular FormulaC₉H₅BrF₃N₃Confirms elemental composition
Molecular Weight292.06 g/molCritical for stoichiometric calculations
Core Pharmacophore4-AminoquinazolineEssential for target binding (e.g., kinases, tubulin)
Key Spectral Markers (¹H NMR)δ ~7.8-8.5 (m, Ar-H), ~6.5 (br s, NH₂)Verifies aromatic core and amine protons
Primary Biological RolePrecursor to tubulin polymerization inhibitorsBasis for anticancer lead optimization

Properties

CAS Number

929379-35-1

Product Name

6-Bromo-2-(trifluoromethyl)quinazolin-4-amine

IUPAC Name

6-bromo-2-(trifluoromethyl)quinazolin-4-amine

Molecular Formula

C9H5BrF3N3

Molecular Weight

292.06 g/mol

InChI

InChI=1S/C9H5BrF3N3/c10-4-1-2-6-5(3-4)7(14)16-8(15-6)9(11,12)13/h1-3H,(H2,14,15,16)

InChI Key

JULKCZSSDBZSAG-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Br)C(=NC(=N2)C(F)(F)F)N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=NC(=N2)C(F)(F)F)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.